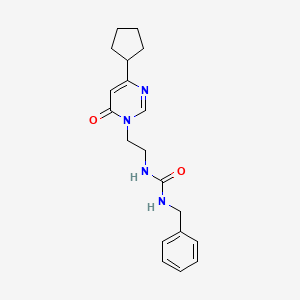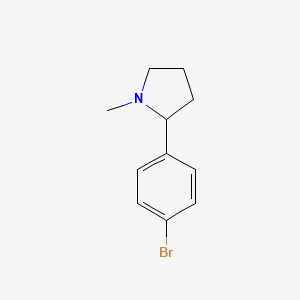
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have been studied for their diverse physiological significance and pharmacological activities .
Molecular Structure Analysis
The compound contains several functional groups including a butyl group, a propyl group, and a sulfanylidene group. The butyl and propyl groups are alkyl radicals derived from butane and propane respectively . The sulfanylidene group contains a sulfur atom double-bonded to a carbon atom.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a derivative of quinazolinones, a class of compounds with diverse biological activities and chemical properties. Research has shown that amino- and sulfanyl-derivatives of benzoquinazolinones, similar in structure to N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions. This method effectively introduces amino or sulfanyl groups into the quinazolinone structure, enabling further chemical modification and potential enhancement of biological activities. Some derivatives demonstrated significant anticancer activity, suggesting potential applications in cancer research and therapy (Nowak et al., 2015).
Chemical Transformations
Quinazolinones and their derivatives, including N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, are also key intermediates in various chemical transformations. Studies have explored the conversion of these compounds into other chemical structures. For instance, 4-(4-Quinazolinylthio)-butan-2-one and similar compounds have been transformed into 3-(3-oxobutyl)-4(3H)-quinazolone and 3-(2-benzoylethyl)-4(3H)-quinazolone derivatives through S → N rearrangement and subsequent conversion. Such reactions highlight the synthetic versatility of quinazolinone derivatives and their potential in synthesizing a wide range of chemical entities with diverse biological and chemical properties (Singh et al., 1984).
Potential Biological Activities
Quinazolinone derivatives, such as N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have shown promising biological activities in various studies. For example, the synthesis and antimicrobial evaluation of some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives revealed that these compounds exhibited moderate to high activity against a range of bacteria and fungi. This highlights the potential of quinazolinone derivatives in developing new antimicrobial agents (Fadda et al., 2016).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. Many quinazoline derivatives have shown significant biopharmaceutical activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer activities .
Direcciones Futuras
Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. Given the wide range of activities exhibited by quinazoline derivatives, this compound could have potential applications in medicinal chemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-aminobenzoic acid with butan-2-ol, followed by the reaction of the resulting product with propyl iodide. The resulting compound is then reacted with thioacetamide to form the desired product.", "Starting Materials": [ "2-aminobenzoic acid", "butan-2-ol", "propyl iodide", "thioacetamide" ], "Reaction": [ "Step 1: 2-aminobenzoic acid is reacted with butan-2-ol in the presence of a dehydrating agent such as sulfuric acid to form N-butan-2-yl-2-aminobenzoic acid.", "Step 2: N-butan-2-yl-2-aminobenzoic acid is reacted with propyl iodide in the presence of a base such as potassium carbonate to form N-butan-2-yl-4-propyl-2-aminobenzoic acid.", "Step 3: N-butan-2-yl-4-propyl-2-aminobenzoic acid is reacted with thioacetamide in the presence of a catalyst such as triethylamine to form N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Número CAS |
422527-47-7 |
Fórmula molecular |
C16H21N3O2S |
Peso molecular |
319.42 |
Nombre IUPAC |
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C16H21N3O2S/c1-4-8-19-15(21)12-7-6-11(9-13(12)18-16(19)22)14(20)17-10(3)5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,20)(H,18,22) |
Clave InChI |
PUALPFKAIKKFGQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)


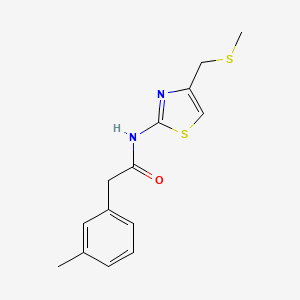
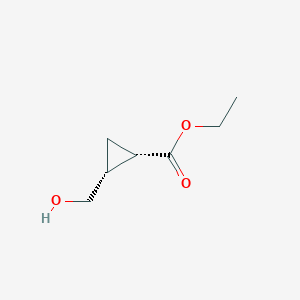
![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)
![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)
![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)
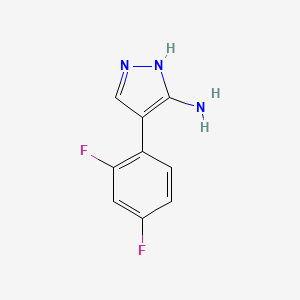
![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)
![4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B2641700.png)
